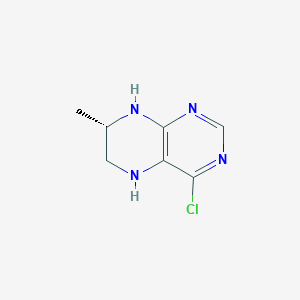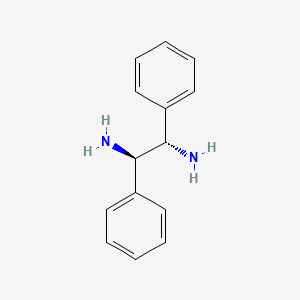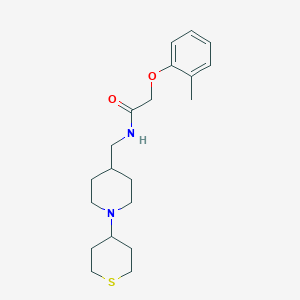![molecular formula C20H9F6N5O4 B2648286 6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine CAS No. 2567495-20-7](/img/structure/B2648286.png)
6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine is a complex organic compound featuring two quinoline rings, each substituted with nitro and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine typically involves multi-step organic reactionsThe final step often involves coupling the two quinoline rings via an amine linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can further enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form quinoline N-oxides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism by which 6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The nitro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways and inhibit key enzymes involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-(Trifluoromethyl)quinolin-5-amine
- 6-Nitro-8-trifluoromethyl-quinolin-5-ylamine
- Quinolinyl-pyrazoles
Uniqueness
Compared to similar compounds, 6-Nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine stands out due to its dual quinoline structure, which provides enhanced stability and reactivity.
Eigenschaften
IUPAC Name |
6-nitro-N-[6-nitro-8-(trifluoromethyl)quinolin-5-yl]-8-(trifluoromethyl)quinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9F6N5O4/c21-19(22,23)11-7-13(30(32)33)17(9-3-1-5-27-15(9)11)29-18-10-4-2-6-28-16(10)12(20(24,25)26)8-14(18)31(34)35/h1-8,29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQNPVYTLSMFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2NC3=C(C=C(C4=C3C=CC=N4)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9F6N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
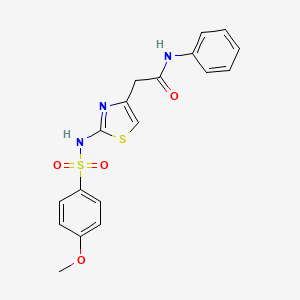
![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)
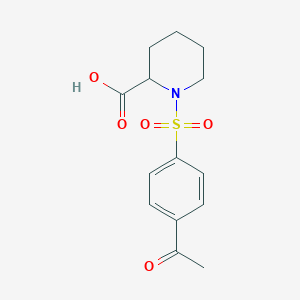
![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)
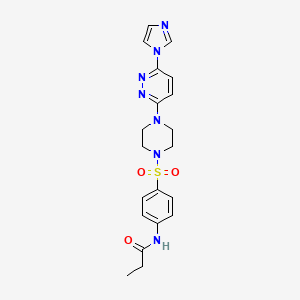
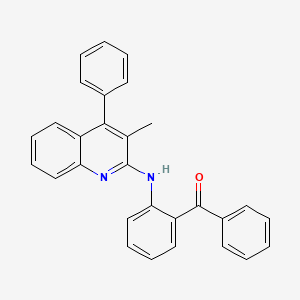
![Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate](/img/structure/B2648212.png)
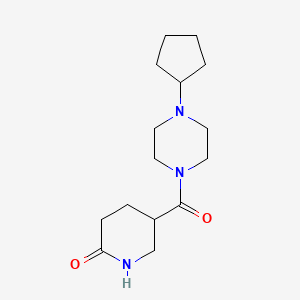
![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)
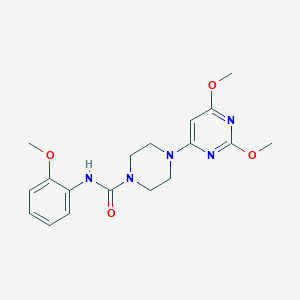
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2648220.png)
